2-(2-Chlorophenyl)acetamide
CAS No.: 10268-06-1
Cat. No.: VC21255228
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10268-06-1 |
---|---|
Molecular Formula | C8H8ClNO |
Molecular Weight | 169.61 g/mol |
IUPAC Name | 2-(2-chlorophenyl)acetamide |
Standard InChI | InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
Standard InChI Key | WBJGNXYBEZIOES-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(=O)N)Cl |
Canonical SMILES | C1=CC=C(C(=C1)CC(=O)N)Cl |
Introduction
Chemical Identity and Structure
2-(2-Chlorophenyl)acetamide is characterized by its distinctive molecular structure consisting of a 2-chlorophenyl group attached to an acetamide moiety. This arrangement confers unique chemical and biological properties to the compound.
Basic Chemical Information
The compound possesses several key chemical identifiers that establish its identity in chemical databases and literature:
Property | Value |
---|---|
Molecular Formula | C8H8ClNO |
Molecular Weight | 169.61 g/mol |
CAS Registry Number | 10268-06-1 |
IUPAC Name | 2-(2-chlorophenyl)acetamide |
InChI | InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
SMILES | C1=CC=C(C(=C1)CC(=O)N)Cl |
The structural configuration of 2-(2-chlorophenyl)acetamide features a chlorine atom at the ortho position of the phenyl ring, which significantly influences its chemical reactivity and biological interactions .
Structural Characteristics
The compound contains several notable structural elements:
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A benzene ring with a chlorine substituent at the ortho position
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A methylene (CH2) group linking the aromatic ring to the amide moiety
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A primary amide functional group (-CONH2)
This arrangement creates a molecule with specific spatial orientation and electronic distribution that contributes to its chemical behavior and potential biological activities .
Physical and Chemical Properties
Physical State and Appearance
2-(2-Chlorophenyl)acetamide typically appears as a crystalline solid at room temperature. The presence of the chlorine atom and amide group influences its physical properties including solubility and melting point.
Chemical Reactivity
The compound exhibits reactivity patterns characteristic of both aromatic compounds and amides:
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The chlorine substituent at the ortho position can participate in nucleophilic substitution reactions
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The primary amide group can undergo hydrolysis, dehydration, and reduction reactions
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The methylene group connecting the aromatic ring to the amide can serve as a site for functionalization
These reactive sites make 2-(2-chlorophenyl)acetamide valuable as an intermediate in organic synthesis and pharmaceutical development.
Synthesis Methods
Amidation of 2-Chlorophenylacetic Acid
A common approach involves the conversion of 2-chlorophenylacetic acid to the corresponding amide through reaction with ammonium salts or through activation followed by ammonolysis.
From 2-Chlorophenylacetyl Chloride
The compound can be synthesized by reacting 2-chlorophenylacetyl chloride with ammonia or ammonium salts under controlled conditions .
Related Synthetic Procedures
The synthesis of structurally similar compounds, such as 2-bromo-N-(p-chlorophenyl)acetamide, provides valuable insights into potential methodologies. This related compound is prepared via an amination reaction between 4-chloroaniline and bromoacetyl bromide in the presence of potassium carbonate .
The reaction scheme involves:
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Dissolving 4-chloroaniline and K2CO3 in dichloromethane
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Dropwise addition of bromoacetyl bromide at low temperature
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Extraction, washing, and purification steps to obtain the final product
Similar approaches, with appropriate modifications, could be applied to synthesize 2-(2-chlorophenyl)acetamide.
Biological Activities
Other Biological Effects
Research indicates that chlorophenyl acetamides as a class may exhibit various biological activities:
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Antimicrobial effects against gram-positive and gram-negative bacteria
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Potential antidepressant properties
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Possible antiproliferative activities
The presence of the chlorine atom at the ortho position may enhance the compound's ability to interact with biological targets through effects on lipophilicity, electronic distribution, and steric properties.
Research Applications
Use as Chemical Intermediates
2-(2-Chlorophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic compounds, including:
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Pharmaceutically active compounds
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Agrochemicals
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Specialized fine chemicals
The compound's functional groups provide opportunities for further modifications and transformations .
Medicinal Chemistry Applications
In medicinal chemistry, 2-(2-chlorophenyl)acetamide represents a valuable scaffold for developing compounds with potential therapeutic applications:
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As starting materials for antimicrobial agents
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In the development of compounds with central nervous system activity
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For the synthesis of anti-inflammatory agents
Research suggests that modifications to the structure of chlorophenyl acetamides can lead to enhanced therapeutic properties, particularly in bone metabolism research.
Comparison with Structurally Related Compounds
Structural Analogs
2-(2-Chlorophenyl)acetamide belongs to a family of compounds with similar core structures but different substituents. Comparing these analogs provides insight into structure-activity relationships:
Compound | Structural Difference | Notable Characteristics |
---|---|---|
2-(2-Bromophenyl)acetamide | Bromine instead of chlorine | Different electronic properties and reactivity |
2-(2-Fluorophenyl)acetamide | Fluorine instead of chlorine | Higher electronegativity, smaller atomic radius |
2-(2-Methylphenyl)acetamide | Methyl group instead of chlorine | Electron-donating properties, different steric effects |
N-[(2-chlorophenyl)methyl]acetamide | Different arrangement of functional groups | Altered biological activity profile |
These structural variations lead to differences in chemical reactivity, physical properties, and biological activities.
Position Isomers
The position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly affects the compound's properties:
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2-(2-Chlorophenyl)acetamide (ortho-chloro) - The chlorine at the ortho position can exert steric effects and potentially form intramolecular interactions
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2-(3-Chlorophenyl)acetamide (meta-chloro) - Different electronic distribution and potential biological targeting
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2-(4-Chlorophenyl)acetamide (para-chloro) - More symmetrical electron distribution with distinct biological activity profile
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis typically reveals characteristic fragmentation patterns for this class of compounds, including:
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Molecular ion peaks [M]⁺ and [M+2]⁺ with characteristic chlorine isotope pattern
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Fragment ions corresponding to the loss of NH₃, loss of the amide group, and cleavage patterns specific to chlorinated aromatic compounds
Current Research Directions
Structure-Activity Relationship Studies
Ongoing research focuses on understanding how structural modifications to compounds like 2-(2-chlorophenyl)acetamide affect their biological activities. These structure-activity relationship studies aim to identify optimal substitution patterns for enhanced therapeutic properties.
Development of Derivatives
Scientists are exploring various derivatives of 2-(2-chlorophenyl)acetamide with modified functional groups to enhance specific properties:
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